5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde is a heterocyclic compound that features a unique fusion of pyrazole and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of interactions with molecular targets, making it a valuable compound for diverse applications .
Properties
CAS No. |
1516568-16-3 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.